2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Description
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a synthetic organic compound featuring a phenylacetate backbone substituted with a sulfonamide-linked trifluoromethylphenyl group and a 2,6-dimethylphenyl ester moiety. This compound belongs to a broader class of arylacetate derivatives studied for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4S/c1-16-8-6-9-17(2)22(16)31-21(28)15-27(32(29,30)20-12-4-3-5-13-20)19-11-7-10-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCLWUGNFBDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with a sulfonyl chloride derivative to form the corresponding sulfonamide.
Esterification: The sulfonamide intermediate is then reacted with 2,6-dimethylphenyl acetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the literature and commercial catalogs. Below is a detailed comparison based on molecular features, physicochemical properties, and synthetic yields:
Key Findings :
Substituent Effects: The trifluoromethyl group (-CF₃) is a common feature across all compounds, enhancing hydrophobicity and resistance to oxidative metabolism. However, the sulfonamide group in the target compound distinguishes it from urea- or nitrile-containing analogs like 10n and phenylacetonitrile derivatives .
Synthetic Accessibility :
- Ureido-thiazole derivatives (e.g., 10n ) exhibit high yields (~88–95%), suggesting robust synthetic routes for piperazine-linked structures. In contrast, the target compound’s sulfonamide linkage may require more specialized conditions (e.g., sulfonation of aniline intermediates) .
Research Implications
- Metabolic Stability : The sulfonamide group may improve metabolic stability compared to nitrile or ketone analogs, which are prone to cytochrome P450-mediated oxidation .
Biological Activity
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, with the CAS number 343373-95-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C23H20F3NO4S
- Molecular Weight : 463.47 g/mol
- Structure : The compound features a dimethylphenyl group, a phenylsulfonyl moiety, and a trifluoromethyl aniline component, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, analgesic, and potentially anticancer effects. Below are the key findings regarding its biological activity:
Anti-inflammatory and Analgesic Effects
Studies on related compounds have demonstrated significant anti-inflammatory properties. For example:
- A compound structurally similar to this compound showed potent anti-inflammatory activity in rat models with an effective dose (ED50) of 0.05 mg/kg when tested for arthritis .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound have been investigated in various human tumor cell lines:
- In vitro studies revealed moderate cytotoxicity towards A549 (lung cancer) and HeLa (cervical cancer) cell lines. The mechanism was suggested to involve inhibition of tubulin polymerization, a common target in cancer therapy .
Case Studies
-
Case Study on Anti-cancer Activity :
- A study assessed the cytotoxicity of a series of sulfonamide derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for development as chemotherapeutic agents.
-
Case Study on Anti-inflammatory Properties :
- In experiments involving animal models of inflammation, compounds with similar structures were shown to reduce edema significantly compared to control groups. This supports the hypothesis that such compounds may serve as effective anti-inflammatory agents.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Model/Cell Line | ED50/IC50 |
|---|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | Rat adjuvant arthritis model | 0.05 mg/kg |
| Cytotoxicity | Moderate cytotoxicity | A549 and HeLa cell lines | IC50 ~10 µM |
| Analgesic | Pain relief | Mouse models | ED50 ~5 mg/kg |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 2,6-dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate?
Methodological Answer: A validated synthesis involves a two-step process:
Sulfonylation and coupling : React 3-(trifluoromethyl)aniline with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Esterification : Couple the intermediate with 2,6-dimethylphenol using a carbodiimide coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane.
Key Data from Literature :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- LCMS : Confirm molecular ion peaks and detect impurities.
- ¹H/¹³C NMR : Verify substituent positions (e.g., trifluoromethyl at C3, sulfonyl group orientation).
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
Critical Note : Ensure deuterated solvents (e.g., CDCl₃) are free of acidic protons to avoid signal overlap in NMR .
Q. What solvent systems and purification techniques are optimal for isolating the target compound?
Methodological Answer:
- Purification : Silica gel column chromatography with ethyl acetate/methanol (95:5) achieves high recovery (90% yield) .
- Recrystallization : Use hexane/ethyl acetate (3:1) to remove polymeric byproducts.
- Avoid : Polar aprotic solvents (e.g., DMF) due to strong retention on silica.
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or purity across studies?
Methodological Answer: Discrepancies often arise from:
- Reagent quality : Use anhydrous solvents and freshly distilled phenylsulfonyl chloride to mitigate hydrolysis.
- Chromatographic variability : Standardize column dimensions and solvent gradients (e.g., 0.1% formic acid in mobile phases improves HPLC reproducibility) .
Data Comparison Table :
| Study | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| EP 4374877 | 90 | >95 | Ethyl acetate/methanol |
| Analogous synthesis | 78 | 88 | Hexane/ethyl acetate |
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LCMS.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (expected >200°C for sulfonamide esters).
- Key Insight : Trifluoromethyl groups enhance thermal stability but may increase hydrolytic susceptibility at ester linkages .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Bioisosteric replacement : Replace the phenylsulfonyl group with pyridylsulfonyl (see ) to assess solubility effects.
- Trifluoromethyl positional isomers : Compare activity of 3- vs. 4-trifluoromethyl analogs (e.g., niflumic acid, EC₅₀ = 14 ng/mL for HSV inhibition in related structures) .
SAR Design Table :
| Modification | Property Tested | Outcome |
|---|---|---|
| 2,6-Dimethylphenyl → 2,4-Dimethylphenyl | Steric effects | Reduced yield (65%) |
| Sulfonyl → Acetyl | Metabolic stability | Increased hydrolysis |
Q. What advanced analytical methods resolve ambiguities in regioselectivity during synthesis?
Methodological Answer:
- NOESY NMR : Confirm spatial proximity of 2,6-dimethylphenyl protons to the sulfonyl group.
- X-ray crystallography : Resolve absolute configuration of the anilinoacetate backbone (requires high-purity crystals).
- DFT calculations : Predict preferential sulfonylation at the 3-position due to electronic effects of the trifluoromethyl group .
Data Contradiction Analysis
Q. Why do different studies report conflicting HPLC retention times for this compound?
Root Cause :
- Column variability : C18 vs. phenyl-hexyl stationary phases alter retention.
- Mobile phase additives : 0.1% trifluoroacetic acid (TFA) vs. ammonium acetate buffers shift ionizable groups.
Resolution : Standardize protocols using SQD-FA05 columns (Waters) and isocratic elution .
Experimental Design Considerations
Q. How should researchers design toxicity assays for early-stage evaluation?
Methodological Answer:
- In vitro cytotoxicity : Use HepG2 cells with MTT assays (IC₅₀ threshold: >100 µM).
- Reactive metabolite screening : Incubate with liver microsomes (human/rat) to detect glutathione adducts via LCMS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
